molecular formula C20H26O10 B162228 yadanziolide A

yadanziolide A

Cat. No.: B162228
M. Wt: 426.4 g/mol
InChI Key: QXKKRGMRXXMDDP-JVDXBALSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yadanziolide A is a natural derivative of Brucea javanica, a plant known for its medicinal properties. This compound has garnered significant attention due to its potent antiviral and anticancer activities. It has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a potential candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yadanziolide A is primarily isolated from the dried seeds of Brucea javanica. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific synthetic routes and reaction conditions for this compound are still under research and development, with ongoing studies aimed at optimizing the yield and purity of the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories for scientific studies. Future advancements in synthetic chemistry may pave the way for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Yadanziolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its biological activity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Yadanziolide A has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Bruceoside A
  • Bruceoside B
  • Bruceoside C

Comparison: Yadanziolide A stands out due to its potent anticancer and antiviral activities. While similar compounds like Bruceoside A, B, and C also exhibit biological activities, this compound has shown superior efficacy in inhibiting cancer cell proliferation and inducing apoptosis. Its unique mechanism of action and higher potency make it a promising candidate for further research and development .

Properties

IUPAC Name

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKKRGMRXXMDDP-JVDXBALSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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